1-(3-chloro-2-methylphenyl)-3-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine
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Overview
Description
N-(3-CHLORO-2-METHYLPHENYL)-N’-{4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}GUANIDINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a chlorinated aromatic ring and a cyclopenta[d]pyrimidine moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-N’-{4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}GUANIDINE typically involves multi-step organic reactions. One common approach includes the reaction of 3-chloro-2-methylphenylamine with a suitable guanidine derivative under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-N’-{4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}GUANIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-(3-CHLORO-2-METHYLPHENYL)-N’-{4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}GUANIDINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-N’-{4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}GUANIDINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of cyclopenta[d]pyrimidine and chlorinated aromatic amines. Examples are:
- N-(3-CHLORO-2-METHYLPHENYL)-4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-AMINE
- N-(3-CHLORO-2-METHYLPHENYL)-2-{[3-(4-CHLOROPHENYL)-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE .
Uniqueness
The uniqueness of N-(3-CHLORO-2-METHYLPHENYL)-N’-{4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}GUANIDINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C15H16ClN5O |
---|---|
Molecular Weight |
317.77 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C15H16ClN5O/c1-8-10(16)5-3-6-11(8)18-14(17)21-15-19-12-7-2-4-9(12)13(22)20-15/h3,5-6H,2,4,7H2,1H3,(H4,17,18,19,20,21,22) |
InChI Key |
XJXJLHXABAIXFM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C(=N/C2=NC3=C(CCC3)C(=O)N2)/N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=NC2=NC3=C(CCC3)C(=O)N2)N |
Origin of Product |
United States |
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